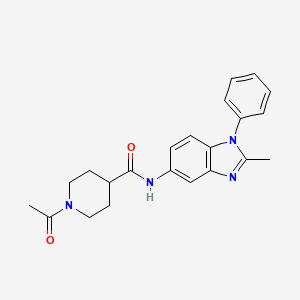

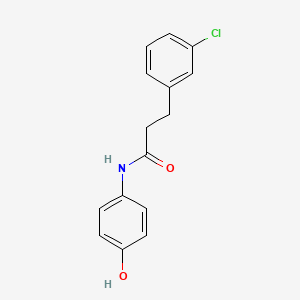

1-acetyl-N-(2-methyl-1-phenylbenzimidazol-5-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-acetyl-N-(2-methyl-1-phenylbenzimidazol-5-yl)piperidine-4-carboxamide, also known as AMPA, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective agonist of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and excitatory neurotransmission in the central nervous system. AMPA has been widely used in scientific research to investigate the mechanisms of synaptic transmission and plasticity, as well as to develop new drugs for the treatment of various neurological disorders.

Mechanism of Action

1-acetyl-N-(2-methyl-1-phenylbenzimidazol-5-yl)piperidine-4-carboxamide acts as a potent and selective agonist of this compound receptors, which are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system. When this compound binds to the receptor, it induces a conformational change that opens the ion channel and allows the influx of cations, such as sodium and calcium, into the postsynaptic neuron. This depolarizes the membrane potential and generates an excitatory postsynaptic potential (EPSP), which can trigger an action potential and propagate the signal to downstream neurons.

Biochemical and physiological effects:

This compound has been shown to have a wide range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound can enhance synaptic transmission and plasticity, leading to improved learning and memory performance. At high concentrations, however, this compound can cause excitotoxicity, which is the pathological process of neuronal damage and death caused by excessive glutamate release and this compound receptor activation. This can lead to various neurological disorders, such as stroke, traumatic brain injury, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-acetyl-N-(2-methyl-1-phenylbenzimidazol-5-yl)piperidine-4-carboxamide has several advantages for lab experiments, such as its high potency and selectivity for this compound receptors, its well-characterized mechanism of action, and its ability to modulate synaptic plasticity and learning and memory processes. However, there are also some limitations to its use, such as its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its tendency to desensitize and internalize the receptor upon prolonged exposure.

Future Directions

There are several future directions for the use of 1-acetyl-N-(2-methyl-1-phenylbenzimidazol-5-yl)piperidine-4-carboxamide in scientific research, such as the development of new drugs that target this compound receptors for the treatment of neurological disorders, the investigation of the role of this compound receptors in synaptic plasticity and memory consolidation, and the exploration of the interaction between this compound receptors and other neurotransmitter systems, such as dopamine and serotonin. Furthermore, the development of new methods for the synthesis and delivery of this compound could improve its efficacy and safety for both lab experiments and clinical applications.

Synthesis Methods

The synthesis of 1-acetyl-N-(2-methyl-1-phenylbenzimidazol-5-yl)piperidine-4-carboxamide involves several steps, starting from the reaction of 2-methyl-1-phenylbenzimidazole with ethyl acetoacetate to form 2-methyl-1-phenylbenzimidazole-5-carboxylic acid ethyl ester. The ester is then converted to the corresponding acid by hydrolysis, followed by the reaction with piperidine and acetic anhydride to form the final product, this compound. The overall yield of the synthesis is about 30%.

Scientific Research Applications

1-acetyl-N-(2-methyl-1-phenylbenzimidazol-5-yl)piperidine-4-carboxamide has been extensively used in scientific research to investigate the mechanisms of synaptic transmission and plasticity, as well as to develop new drugs for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, epilepsy, and stroke. This compound receptors are involved in the regulation of synaptic strength and plasticity, which are crucial for learning and memory processes. By modulating the activity of this compound receptors, researchers can explore the underlying mechanisms of synaptic plasticity and develop new drugs that target these receptors.

properties

IUPAC Name |

1-acetyl-N-(2-methyl-1-phenylbenzimidazol-5-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-15-23-20-14-18(8-9-21(20)26(15)19-6-4-3-5-7-19)24-22(28)17-10-12-25(13-11-17)16(2)27/h3-9,14,17H,10-13H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBZSETZCPLQLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4CCN(CC4)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-bromophenoxy)ethyl]-2-chloroacetamide](/img/structure/B7645591.png)

![(2S)-N-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7645606.png)

![2-chloro-N-[2-(2-chloro-5-methylphenoxy)ethyl]acetamide](/img/structure/B7645626.png)

![2-[(4-acetylphenyl)sulfonyl-methylamino]-N-methylacetamide](/img/structure/B7645633.png)

![(2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7645637.png)

![2-[(2-cyanophenyl)sulfonyl-methylamino]-N-methylacetamide](/img/structure/B7645644.png)

![4-[(5-fluoro-2-methoxyphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7645652.png)

![2-chloro-N-[2-(2-methylphenoxy)ethyl]acetamide](/img/structure/B7645668.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7645675.png)

![N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7645701.png)